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Introduction

(S,R)-CFT8634 is a potent, selective, and orally bioavailable heterobifunctional degrader
targeting Bromodomain-containing protein 9 (BRD9).[1] Developed by C4 Therapeutics, this
molecule, also known as CFT8634, operates through the Proteolysis Targeting Chimera
(PROTAC) mechanism to induce the degradation of BRD9.[2][3] PROTACSs are a novel
therapeutic modality designed to eliminate specific proteins from cells by co-opting the body's
own ubiquitin-proteasome system.[1] CFT8634 accomplishes this by forming a ternary complex
with BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and
subsequent proteasomal degradation of BRD9.[2][3]

BRD9 is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex
(ncBAF).[4][5] In certain cancers, particularly those with perturbations in the SMARCB1 subunit
of the canonical BAF complex, such as synovial sarcoma and SMARCB1-null tumors, there is a
synthetic lethal dependency on BRD9.[6][7] This makes BRD9 an attractive therapeutic target
in these malignancies.[6][7] Preclinical studies have demonstrated that CFT8634 induces rapid
and profound degradation of BRD9, leading to tumor growth inhibition in models of SMARCB1-
perturbed cancers.[2] A Phase 1/2 clinical trial (NCT05355753) has been conducted to evaluate
the safety and efficacy of CFT8634 in patients with these cancers.[8]

This technical guide provides a comprehensive overview of (S,R)-CFT8634, including its
mechanism of action, quantitative data on its activity, and detailed experimental protocols for its
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Quantitative Data

The following tables summarize the key quantitative data for (S,R)-CFT8634, demonstrating its
potency, selectivity, and cellular activity.

Table 1: In Vitro Degradation of BRD9 by (S,R)-CFT8634

. Cancer Assay Time
Cell Line DC50 (nM) Dmax (%) Reference
Type (h)
Synovial )
Synovial
Sarcoma Cell 2 Not Reported  Not Reported  [2]
] Sarcoma
Line
SMARCB1- SMARCB1-
mutant cell mutant 2.7 Not Reported  Not Reported  [3]
line cancer
Synovial
Yamato-SS ~1-10 >90 2
Sarcoma
Synovial
HSSYII 2.7 ~95 2 [9]
Sarcoma
Multiple )
Multiple
Myeloma Cell 10 - 100 Not Reported 120 [8]
L Myeloma
ines

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Selectivity Profile of (S,R)-CFT8634

Fold Selectivity vs.

Protein Assay Type Reference
BRD9
BRD4 Degradation (DC50) >3333
BRD7 Degradation Selective 9]
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Table 3: In Vivo Pharmacodynamics and Efficacy of (S,R)-CFT8634

BRD9 Tumor
Xenograft Cancer . .
Dosing Degradatio Growth Reference
Model Type I
n Inhibition
Patient- N
] ] Robust and Significant
Derived Synovial
Oral dose- and dose- [2]
Xenograft Sarcoma
dependent dependent
(PDX)
Synergistic
Multiple 10 mg/kg, Deep and with
NCI-H929 P I P _ _ [10]
Myeloma oral, QD durable pomalidomid
e
QD: Once daily.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HiBiT-Based BRD9 Degradation Assay

This assay provides a quantitative measurement of BRD9 degradation in live cells.

Principle: This method utilizes a genetically engineered cell line where the endogenous BRD9
is tagged with an 11-amino-acid peptide (HiBiT).[11] In the presence of a larger,
complementary subunit (LgBiT) and a substrate, a bright luminescent signal is produced.[11]
Degradation of the HiBiT-tagged BRD9 results in a decrease in luminescence, allowing for
quantification of protein loss.[11]

Protocol:

o Cell Seeding: Seed HEK293T cells stably expressing BRD9-HiBIT in 96-well plates at a
suitable density and allow them to adhere overnight.
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o Compound Treatment: Treat the cells with a serial dilution of (S,R)-CFT8634 or vehicle
control (DMSO) for the desired time (e.g., 2 hours).

» Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System
reagent, which contains LgBIT protein and furimazine substrate.

e Measurement: Incubate for 10 minutes at room temperature to allow the luminescent signal
to stabilize. Measure the luminescence using a plate reader.

» Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated
cells to determine the percentage of remaining BRD9. Calculate the DC50 value by fitting the
data to a dose-response curve.[12]

Western Blotting for BRD9 Degradation

Western blotting provides a semi-quantitative visual confirmation of BRD9 degradation.
Protocol:

e Cell Culture and Treatment: Culture synovial sarcoma cells (e.g., Yamato-SS) to 70-80%
confluency and treat with varying concentrations of (S,R)-CFT8634 for a specified time.

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 pg) on an SDS-
polyacrylamide gel and transfer the proteins to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
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o Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour
at room temperature.

o As a loading control, probe the membrane with an antibody against a housekeeping
protein (e.g., GAPDH or Vinculin).

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

o Densitometry Analysis: Quantify the band intensities to determine the relative levels of BRD9
protein.

TR-FRET Ternary Complex Formation Assay

This assay measures the formation of the BRD9-(S,R)-CFT8634-CRBN ternary complex.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-
based assay. In this context, BRD9 and CRBN are labeled with a FRET donor (e.g., Terbium)
and an acceptor (e.g., a fluorescent dye), respectively. When (S,R)-CFT8634 brings the two
proteins into close proximity, energy transfer occurs from the donor to the acceptor, generating
a FRET signal that is proportional to the amount of ternary complex formed.

Protocol:

» Reagent Preparation: Prepare solutions of Terbium-labeled anti-tag antibody (e.g., anti-
GST), GST-tagged BRD9, dye-labeled anti-tag antibody (e.g., anti-His), and His-tagged
CRBN/DDB1 complex in an appropriate assay buffer.

e Compound Dispensing: Add serial dilutions of (S,R)-CFT8634 to a low-volume 384-well
plate.

o Protein Addition: Add the GST-BRD9 and Terbium-labeled antibody mixture to the wells.
 Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.

e Second Protein Addition: Add the His-CRBN/DDB1 and dye-labeled antibody mixture to the
wells.
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o Measurement: After another incubation period (e.g., 60-120 minutes), measure the TR-FRET
signal using a plate reader capable of time-resolved fluorescence measurements.

o Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration
to determine the EC50 for ternary complex formation.

NanoBRET™ Target Engagement Assay
This assay confirms that (S,R)-CFT8634 engages BRD9 within living cells.

Principle: The NanoBRET™ assay measures the binding of a compound to a target protein in
live cells. The target protein (BRD9) is expressed as a fusion with NanoLuc® luciferase. A
fluorescent tracer that binds to the same site on BRD9 is added to the cells. When the tracer
binds to the NanoLuc®-BRD9 fusion, BRET occurs. A test compound that also binds to BRD9
will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent
manner.

Protocol:

o Cell Transfection: Co-transfect HEK293T cells with plasmids encoding for NanoLuc®-BRD9
and a fluorescently labeled E3 ligase (e.g., HaloTag®-CRBN).

o Cell Seeding: Seed the transfected cells in 96-well plates.

o Compound and Tracer Addition: Add a serial dilution of (S,R)-CFT8634 to the cells, followed
by the addition of the fluorescent tracer.

 Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
e Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

e Measurement: Measure the donor and acceptor emission signals using a luminometer
equipped with appropriate filters.

o Data Analysis: Calculate the NanoBRET™ ratio and plot it against the compound
concentration to determine the IC50 for target engagement.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b15621363?utm_src=pdf-body
https://www.benchchem.com/product/b15621363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Visualizations
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Caption: Mechanism of (S,R)-CFT8634-mediated BRD9 degradation.
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Caption: BRD9 dependency in SMARCB1-perturbed cancers.
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Caption: Drug discovery and development workflow for (S,R)-CFT8634.
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Conclusion

(S,R)-CFT8634 is a highly potent and selective degrader of BRD9 with a clear mechanism of
action and demonstrated preclinical activity in models of SMARCB1-perturbed cancers. The
data and protocols presented in this guide provide a comprehensive resource for researchers
and drug development professionals working on or interested in this promising therapeutic
agent. Further investigation and clinical development will continue to elucidate the full
therapeutic potential of (S,R)-CFT8634.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15621363?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

